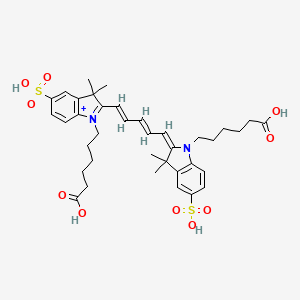

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Description

Evolution of Cyanine (B1664457) Dye Chemistry in Bioimaging and Sensing

Cyanine dyes represent a major class of synthetic fluorescent dyes belonging to the polymethine group. wikipedia.orgcreative-diagnostics.com First synthesized over a century ago, their initial application was in the photographic industry to sensitize emulsions to a broader range of light wavelengths. wikipedia.org Their transition into biotechnology marked a significant advancement in fluorescent labeling. wikipedia.orgcreative-diagnostics.com

The basic structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain. wikipedia.orgresearchgate.net The length of this conjugated chain is a key determinant of the dye's spectral properties; extending the chain shifts the absorption and emission wavelengths to longer, redder wavelengths, a property that can be precisely tuned during synthesis. researchgate.netnih.gov This structural versatility allows for the creation of a wide range of dyes that span the electromagnetic spectrum from the visible to the near-infrared (NIR) regions. wikipedia.orgresearchgate.net

Early cyanine dyes often suffered from poor water solubility and a tendency to aggregate in aqueous environments, which could quench their fluorescence. nih.gov Modern synthetic chemistry has overcome these limitations through the introduction of specific functional groups. For instance, the addition of sulfonate (sulfo) groups dramatically increases water solubility, making these dyes more suitable for biological applications without the need for organic co-solvents. creative-diagnostics.comapexbt.comlumiprobe.com Furthermore, reactive groups are incorporated into the dye structure to enable covalent attachment to target biomolecules. google.comwikipedia.org This functionalization is crucial for creating specific probes for proteins, nucleic acids, and other molecules of interest. wikipedia.org The development of families of dyes like the "Cy" series (e.g., Cy3, Cy5, Cy7) provided researchers with a toolkit of spectrally distinct probes for multicolor imaging and multiplexed detection. wikipedia.orgcreative-diagnostics.com

Rationale for Functionalized Far-Red/Near-Infrared Fluorescent Dyes in Research

The use of fluorescent dyes that operate in the far-red (approximately 650-700 nm) and near-infrared (NIR, approximately 700-900 nm) regions of the spectrum offers significant advantages for bio-imaging, particularly in living cells and tissues. jacksonimmuno.comnih.gov Biological samples contain endogenous molecules, such as collagen and riboflavin, that naturally fluoresce (a phenomenon called autofluorescence), primarily in the blue to green regions of the spectrum. jacksonimmuno.comjacksonimmuno.com This background signal can obscure the signal from the fluorescent probe. By using far-red or NIR dyes, which are excited by longer wavelength light, researchers can largely circumvent this issue, leading to a much higher signal-to-noise ratio. jacksonimmuno.comjacksonimmuno.com

Another key benefit is the increased penetration of light through biological tissues at these longer wavelengths. nih.gov Light scattering and absorption by cellular components are significantly reduced in the far-red and NIR windows, allowing for deeper imaging into tissues and even whole organisms. researchgate.netnih.gov This capability is critical for applications such as in vivo imaging of tumors or monitoring drug distribution in real-time. axispharm.com

Furthermore, the lower energy of far-red and NIR light minimizes phototoxicity and photobleaching—the light-induced damage to cells and fading of the fluorophore, respectively. jacksonimmuno.comjacksonimmuno.com This makes these dyes ideal for long-term live-cell imaging studies. The functionalization of these dyes with reactive groups is essential for their utility, enabling them to be covalently linked to specific antibodies or other targeting moieties to investigate precise biological questions. google.com

Overview of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5: Design Principles and Research Utility

This compound is a specifically engineered fluorescent probe that embodies the key principles of modern dye design for biomedical research. It is a derivative of the widely used Cy5 dye, which is known for its bright fluorescence in the far-red region of the spectrum. ontosight.aibroadpharm.com The design of this particular compound incorporates several features to optimize its performance in biological assays.

Design Principles:

Cy5 Core Structure: The foundation of the molecule is the Cy5 chromophore, which provides the desirable far-red spectral properties, with absorption and emission maxima that are virtually identical to the parent Cy5 dye. broadpharm.com This core structure consists of two indolenine rings connected by a five-carbon polymethine chain.

Sulfonation for Water Solubility: The "Sulfo-" prefix indicates the presence of sulfonate groups. These charged groups are added to the dye structure to confer high water solubility. apexbt.com This is a critical modification that prevents aggregation and ensures the dye remains dissolved in aqueous buffers typical for biological experiments, often eliminating the need for organic co-solvents that could be harmful to sensitive proteins. apexbt.com

Dual Carboxylic Acid Functionality: The "-Bis-(N,N'-carboxylic acid)" designation signifies that the molecule possesses two unactivated carboxylic acid groups. broadpharm.com These groups serve as handles for covalent conjugation to biomolecules. While the carboxylic acid itself is not reactive towards amines on proteins, it can be readily activated (for example, by converting it to an N-hydroxysuccinimide or NHS ester) to form stable amide bonds with primary amines on proteins, peptides, or modified oligonucleotides. apexbt.comlumiprobe.com The presence of two such groups offers potential for creating crosslinked conjugates or other complex molecular assemblies. lumiprobe.com

Research Utility:

This compound is a versatile reagent for fluorescent labeling. As a non-activated dye, it can be used in control experiments or for instrument calibration. broadpharm.com Its primary utility, however, lies in its potential for custom conjugation. Researchers can activate the carboxylic acid groups using standard chemistries to label a wide variety of amine-containing molecules. lumiprobe.com This allows for the creation of specific probes for fluorescence-based applications such as:

Fluorescence microscopy ontosight.ai

Flow cytometry ontosight.ai

Labeling of proteins, peptides, and nucleic acids broadpharm.comaatbio.com

The combination of high water solubility, intense far-red fluorescence, and the availability of two functional handles for conjugation makes this compound a valuable tool for developing advanced probes in biomedical research.

| Property | Value | Source(s) |

| Chemical Formula | C37H47BrN2O10S2 | broadpharm.com |

| Molecular Weight | 823.8 g/mol | broadpharm.com |

| Excitation Maximum | ~646-649 nm | broadpharm.com |

| Emission Maximum | ~662-672 nm | broadpharm.com |

| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | broadpharm.com |

| Quantum Yield | ~0.2-0.28 | broadpharm.com |

| Key Features | Water-soluble, Contains two unactivated carboxylic acids | broadpharm.com |

Properties

Molecular Formula |

C37H47N2O10S2+ |

|---|---|

Molecular Weight |

743.9 g/mol |

IUPAC Name |

6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |

InChI |

InChI=1S/C37H46N2O10S2/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49)/p+1 |

InChI Key |

KCJWQEQRJODNIT-UHFFFAOYSA-O |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Sulfo Bis N,n Carboxylic Acid Cy5

Synthetic Methodologies for the Cy5 Chromophore Core with Sulfonate Functionalities

The foundational structure of Cy5, a pentamethine cyanine (B1664457) dye, is typically assembled through the condensation of two heterocyclic precursors, usually substituted indolenine moieties, with a three-carbon bridging agent. researchgate.netnih.gov For Sulfo-Cy5 derivatives, these indolenine precursors must bear sulfonate groups to enhance water solubility. aatbio.com

The synthesis often begins with the sulfonation of a substituted indolenine. This is followed by N-alkylation to introduce a reactive handle, which in this case will ultimately bear the carboxylic acid. The conventional method for cyanine dye preparation involves a stepwise condensation reaction of two nucleophilic aza-heterocycles with a polyene-chain precursor. nih.govacs.org

A common strategy involves the reaction of two equivalents of a sulfonated indolenine precursor with a pentamethine synthon, such as malondialdehyde dianil hydrochloride or a similar reagent, in the presence of a base like pyridine (B92270) or triethylamine (B128534) and often with acetic anhydride. mdpi.com The reaction proceeds through the formation of a hemicyanine intermediate, which then reacts with a second equivalent of the indolenine to form the symmetrical Cy5 dye. nih.gov The presence of sulfonate groups on the indole (B1671886) rings is crucial for the final compound's solubility in aqueous media, a key requirement for many biological applications. aatbio.combroadpharm.com

| Parameter | Description |

| Core Structure | Indolenine-based pentamethine cyanine |

| Key Reaction | Condensation of sulfonated indolenine precursors with a polymethine bridge |

| Solubility Enhancement | Incorporation of sulfonate (SO₃⁻) groups on the indole rings |

| Typical Reagents | Sulfonated indolenine salts, malondialdehyde dianil hydrochloride, pyridine, acetic anhydride |

Strategies for Incorporating Bis-(N,N'-carboxylic acid) Moieties

With the sulfonated Cy5 core established, the next critical step is the introduction of the bis-(N,N'-carboxylic acid) groups. These groups provide the reactive sites for subsequent derivatization into active esters or other functionalities for bioconjugation.

The carboxylic acid moieties are typically introduced by alkylating the nitrogen atoms of the two indolenine rings. This is achieved by using a haloalkyl carboxylate, such as 6-bromohexanoic acid or a similar reagent, to alkylate the indolenine precursor before its condensation to form the dye. soton.ac.uk This modular approach ensures that the functional groups are positioned at the desired locations on the final dye molecule. nih.govacs.org The reaction results in a symmetrical dye with a carboxylic acid-terminated linker on each of the two nitrogen atoms of the indole rings. apexbt.com

An alternative route involves synthesizing an asymmetrical cyanine dye where one indolenine precursor already contains the carboxylic acid group, and the second is introduced during the final condensation step. nih.gov However, for a "bis-carboxylic acid" structure, the symmetrical approach starting with two identical carboxyl-functionalized precursors is more direct.

The synthesis of cyanine dyes often results in a mixture of the desired product, unreacted starting materials, and side products. Therefore, rigorous purification is essential. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice for purifying cyanine dyes and their intermediates. nih.govrsc.org This technique separates compounds based on their hydrophobicity, which is effective for isolating the highly polar, charged dye molecules from less polar impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) has also been used effectively to purify Cy5-labeled conjugates. nih.gov

Once purified, the compound and its intermediates must be thoroughly characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the presence and connectivity of the polymethine chain, the indole rings, and the carboxylic acid linkers. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed to determine the precise molecular weight of the compound, confirming its elemental composition.

UV-Visible Spectroscopy : This technique is used to determine the absorption and emission maxima of the dye, which are characteristic properties of the Cy5 chromophore. researchgate.net For Sulfo-Cy5, the typical absorbance maximum is around 646 nm, with an emission maximum around 670 nm. researchgate.netmedchemexpress.com

| Technique | Purpose | Typical Findings for Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 |

| RP-HPLC | Purification | Isolation of the target dye with high purity |

| ¹H NMR | Structural Elucidation | Confirms protons on the aromatic rings, polymethine chain, and alkyl linkers |

| HRMS (ESI) | Molecular Weight Determination | Provides exact mass, confirming the chemical formula C₃₇H₄₇N₂O₁₀S₂ (for a representative structure) broadpharm.com |

| UV-Vis Spectroscopy | Photophysical Properties | Absorbance max ~646-651 nm, Emission max ~670 nm aatbio.commedchemexpress.com |

Derivatization for Bioconjugation: Advanced Reactive Forms

The terminal carboxylic acid groups of this compound serve as handles for creating more reactive forms of the dye, enabling its covalent attachment to biomolecules.

To make the dye reactive towards primary amines, such as those found on the lysine (B10760008) residues of proteins or amine-modified oligonucleotides, the carboxylic acid groups are converted into N-hydroxysuccinimide (NHS) esters. aatbio.com This conversion is typically achieved by reacting the carboxylic acid dye with N,N'-disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). soton.ac.uk The resulting NHS ester is a highly efficient acylating agent that readily reacts with primary amines in aqueous buffers at slightly alkaline pH to form stable amide bonds. researchgate.netrsc.org

For bioorthogonal labeling, the carboxylic acid groups can be functionalized with an azide (B81097) moiety for use in "click chemistry". nih.gov This involves an amide coupling reaction between the dye's carboxylic acid and an amine-containing azide, such as 3-azidopropan-1-amine. rsc.org The reaction is typically mediated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

The resulting azide-functionalized dye can then be conjugated to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. nih.govnih.gov These click chemistry reactions are highly specific and efficient, even in complex biological environments. rsc.orgmit.eduacs.org

Advanced Spectroscopic and Photophysical Investigations

Theoretical and Computational Approaches to Excited State Dynamics

Theoretical and computational chemistry provides powerful tools for elucidating the complex excited state dynamics of fluorescent dyes, and cyanine (B1664457) dyes such as Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 are no exception. These methods offer a molecular-level understanding of the photophysical processes that govern the dye's fluorescence efficiency, photostability, and environmental sensitivity. By simulating the behavior of the molecule after light absorption, researchers can map the pathways for energy dissipation, including fluorescence, internal conversion, and intersystem crossing.

The primary computational methods employed for studying the excited states of cyanine dyes are rooted in quantum mechanics. Ground state geometries are typically optimized using Density Functional Theory (DFT), which provides an accurate and computationally efficient description of the molecule's electronic structure. mdpi.com To investigate the properties of the excited states, Time-Dependent Density Functional Theory (TDDFT) is the most widely used approach. mdpi.comacs.org TDDFT calculations can predict vertical excitation energies, which correspond to the absorption maxima (λmax), as well as oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

However, it is well-documented that standard TDDFT functionals can sometimes struggle to accurately predict the excitation energies of cyanine dyes due to the nature of their delocalized π-electron systems. acs.orgnih.gov This has led to the use of more advanced and computationally intensive methods, such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and various coupled-cluster approaches, to benchmark and validate the TDDFT results. acs.org The choice of functional and basis set within DFT and TDDFT calculations is critical and must be carefully calibrated against experimental data to ensure the reliability of the predictions. mdpi.com

A key focus of computational studies on Cy5 and its derivatives is the exploration of the potential energy surfaces of the ground state (S₀) and the first excited singlet state (S₁). A major non-radiative decay pathway that competes with fluorescence in cyanine dyes is trans-cis isomerization around the polymethine bridge. researchgate.netnih.gov Computational models can map the energy landscape as the molecule twists from its stable all-trans conformation in the excited state. This twisting can lead to a conical intersection, a point where the S₁ and S₀ potential energy surfaces meet, facilitating a rapid and efficient non-radiative return to the ground state, thereby quenching fluorescence. nih.gov The energy barrier to this twisting motion in the excited state is a key determinant of the dye's fluorescence quantum yield. nih.gov

For this compound, the presence of four sulfonate groups and two carboxylic acid groups is expected to significantly influence its excited state dynamics, primarily through interactions with the solvent environment. Solvation effects are incorporated into computational models using approaches like the Polarizable Continuum Model (PCM), which simulates the bulk solvent as a continuous dielectric medium. acs.org Studies on related Cy5 dyes have shown that polar solvents can influence the excitation energies. acs.org The sulfonate and carboxylate groups enhance water solubility and can form specific interactions, such as hydrogen bonds, with solvent molecules, which can alter the energy landscape of the excited state and affect the efficiency of isomerization.

The table below presents illustrative data from TDDFT calculations on a generic Cy5 core structure, demonstrating the type of information obtained from such theoretical investigations.

| Computational Method | Excited State | Vertical Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|---|

| TD-DFT (B3LYP/6-31G(d)) | S₁ | 2.15 | 577 | 1.85 | HOMO → LUMO |

| TD-DFT (CAM-B3LYP/6-31G(d)) | S₁ | 2.40 | 517 | 1.92 | HOMO → LUMO |

| TD-DFT (PBE0/6-31G(d)) | S₁ | 2.28 | 544 | 1.89 | HOMO → LUMO |

Computational approaches are also used to investigate other potential quenching pathways, such as the formation of triplet states. The transition from the excited singlet state (S₁) to a triplet state (T₁) is known as intersystem crossing. While often less efficient than isomerization for Cy5, the population of a long-lived triplet state can lead to photobleaching via reactions with molecular oxygen. researchgate.netnih.gov Theoretical calculations can estimate the spin-orbit coupling between the S₁ and T₁ states to predict the likelihood of this process.

The influence of the solvent environment on the photophysical properties is a critical aspect explored through computational models. The following table illustrates how the calculated absorption maximum can shift in different solvents using a PCM approach.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Energy (eV) |

|---|---|---|---|

| Gas Phase | 1.0 | 577 | 2.15 |

| Ethanol | 24.55 | 605 | 2.05 |

| DMSO | 46.7 | 612 | 2.03 |

| Water | 80.1 | 618 | 2.01 |

Bioconjugation Strategies and Mechanistic Considerations

"Click Chemistry" Applications for Bioorthogonal Labeling

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, and that can be performed in complex biological environments with minimal side reactions. These bioorthogonal reactions are particularly useful for labeling biomolecules in living systems. For the application of click chemistry with Sulfo-Cy5, an azide-functionalized derivative, Sulfo-Cy5 azide (B81097), is commonly used.

The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent example of click chemistry. This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide. axispharm.comvectorlabs.com To label a biomolecule with Sulfo-Cy5 using this method, the biomolecule is first modified to introduce a terminal alkyne group. Then, Sulfo-Cy5 azide is added in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). interchim.fr

The reaction is highly efficient and specific, as neither the alkyne nor the azide group is typically found in biological systems. This ensures that the dye is conjugated only to the intended site.

A significant advancement in click chemistry for biological applications is the development of strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction eliminates the need for a copper catalyst, which can be toxic to living cells. In SPAAC, the azide (Sulfo-Cy5 azide) reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). axispharm.commedchemexpress.commedchemexpress.com The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without a catalyst.

This copper-free approach is highly advantageous for live-cell imaging and in vivo studies, where the cytotoxicity of copper is a concern. The procedure involves first introducing the strained alkyne into the biomolecule of interest, followed by the addition of Sulfo-Cy5 azide.

| Reaction | Key Components | Catalyst | Key Advantage |

| CuAAC | Terminal Alkyne, Azide (Sulfo-Cy5 Azide) | Copper(I) | High efficiency and specificity. |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN), Azide (Sulfo-Cy5 Azide) | None (Copper-free) | Biocompatible for live-cell and in vivo applications. |

This table compares the key features of CuAAC and SPAAC for bioconjugation with Sulfo-Cy5 azide.

Site-Specific Bioconjugation Methodologies

While NHS ester chemistry is robust and widely used, it results in random labeling of available amine groups, which can lead to heterogeneous products and potential loss of protein function if labeling occurs at or near an active site. nih.gov To overcome these limitations, site-specific bioconjugation methods have been developed to attach a probe to a specific, predetermined location on a biomolecule.

Site-specific strategies often yield more homogeneous conjugates with preserved biological activity. escholarship.orgnih.gov Several approaches can be employed for the site-specific labeling of biomolecules with Sulfo-Cy5:

Enzymatic Labeling: Enzymes such as transglutaminase can be used to site-specifically modify a protein. For example, transglutaminase can catalyze the formation of a covalent bond between a specific glutamine residue and a primary amine-containing linker, which can then be conjugated to Sulfo-Cy5. nih.gov

Targeting Specific Amino Acids: Methods have been developed to selectively target less abundant amino acids, such as cysteine or tryptophan. For example, a maleimide-functionalized Sulfo-Cy5 can react specifically with the thiol group of a cysteine residue. If the protein has a single, accessible cysteine, this allows for precise, site-specific labeling.

N-Terminal Modification: The unique chemical environment of the N-terminal alpha-amine allows for its selective modification under specific reaction conditions, distinguishing it from the epsilon-amines of lysine (B10760008) residues. escholarship.org

Unnatural Amino Acids: By genetically encoding an unnatural amino acid with a unique functional group (e.g., an azide or an alkyne) at a specific site in a protein, it is possible to achieve highly specific labeling using bioorthogonal chemistry like CuAAC or SPAAC with the corresponding Sulfo-Cy5 derivative. nih.gov

These advanced methodologies provide greater control over the conjugation process, leading to well-defined and functionally reliable fluorescently labeled biomolecules for a wide range of applications.

Cysteine-Based Labeling Approaches

Labeling of cysteine residues within a protein sequence offers a high degree of site-specificity due to the relatively low abundance and unique reactivity of the thiol group (-SH) in cysteines. For Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, which does not directly react with thiols, a common strategy involves the use of a heterobifunctional crosslinker to introduce a thiol-reactive maleimide group.

The process begins with the activation of one or both of the carboxylic acid groups on the Sulfo-Cy5 core. This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a water-soluble equivalent such as Sulfo-NHS. This reaction converts the carboxylic acid into an amine-reactive NHS ester. The resulting NHS ester of Sulfo-Cy5 can then be reacted with a molecule containing both an amine and a maleimide group (e.g., N-(2-aminoethyl)maleimide). This step results in the formation of a stable amide bond between the dye and the linker, yielding a maleimide-activated Sulfo-Cy5 derivative.

This thiol-reactive derivative can then be incubated with the target protein. The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. acs.orginterchim.frbiotium.comlumiprobe.com This reaction is most efficient at a pH range of 6.5-7.5. interchim.frlumiprobe.com It is often necessary to first reduce any existing disulfide bonds within the protein to free up the cysteine thiols for labeling. This is typically accomplished using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which must be removed before the addition of the maleimide-activated dye to prevent it from reacting with the excess reducing agent. interchim.frlumiprobe.combiotium.com

Alternatively, commercially available Sulfo-Cy5 maleimide can be used directly, simplifying the process for the end-user. vectorlabs.com The specificity of the maleimide-thiol reaction allows for precise control over the labeling site, which is particularly important for studies of protein structure and function where the position of the fluorescent probe is critical. jenabioscience.comnih.gov

| Step | Reagent/Condition | Purpose |

| 1. Activation of Carboxylic Acid | EDC/Sulfo-NHS | Converts the carboxylic acid on this compound to an amine-reactive Sulfo-NHS ester. |

| 2. Introduction of Maleimide | Amine-maleimide linker | Reacts with the Sulfo-NHS ester to form a stable amide bond, resulting in a maleimide-activated dye. |

| 3. (Optional) Protein Reduction | TCEP or DTT | Reduces disulfide bonds in the target protein to expose free cysteine thiol groups for labeling. interchim.frlumiprobe.combiotium.com |

| 4. Conjugation | pH 6.5-7.5 | The maleimide group of the activated dye reacts specifically with the thiol group of a cysteine residue to form a stable thioether bond. interchim.fr |

| 5. Purification | Gel filtration or dialysis | Removes unreacted dye and byproducts from the labeled protein conjugate. |

Enzymatic Ligation Strategies

Enzymatic methods offer an alternative to chemical conjugation, often providing exceptional specificity and control over the labeling reaction under mild, physiological conditions. One of the most powerful enzymatic techniques for site-specific protein labeling is Sortase-Mediated Ligation (SML). nih.govrsc.orgnih.govacs.org

This strategy utilizes a bacterial transpeptidase, such as Sortase A (SrtA) from Staphylococcus aureus, which recognizes a specific amino acid motif (e.g., LPXTG, where X is any amino acid). rsc.org SrtA cleaves the peptide bond between the threonine and glycine residues in this motif and subsequently ligates the N-terminus of an oligoglycine nucleophile. rsc.org

To label a protein with this compound using SML, the protein of interest must first be genetically engineered to express the SrtA recognition sequence (e.g., LPETG) at a desired location, typically the C-terminus. Separately, a Sulfo-Cy5 derivative bearing a short oligoglycine peptide (e.g., GGG) at one of its carboxylic acid groups is synthesized. This is achieved by activating a carboxylic acid on the dye with EDC/NHS and reacting it with the N-terminus of the oligoglycine peptide.

In the enzymatic ligation step, the engineered protein and the glycine-modified Sulfo-Cy5 are incubated with SrtA. The enzyme specifically recognizes the LPETG motif on the protein, cleaves the T-G bond, and covalently attaches the N-terminus of the glycine-modified Sulfo-Cy5, forming a native peptide bond. A significant advantage of this method is its high specificity and the mild reaction conditions, which help to preserve the protein's native structure and function. rsc.org However, a drawback of SML is the reversibility of the reaction. nih.govnih.govacs.org Strategies to overcome this, such as using metal-assisted sortase-mediated ligation (MA-SML), have been developed to improve ligation efficiency. nih.govnih.govacs.org

Another emerging enzymatic approach involves the use of asparaginyl ligases, which are highly efficient transpeptidases that recognize short tripeptide motifs. nih.gov These enzymes could potentially be used to ligate Sulfo-Cy5 derivatives to proteins with high efficiency and specificity.

| Enzyme | Recognition Motif on Protein | Dye Modification Required | Key Advantages |

| Sortase A (SrtA) | LPXTG (e.g., LPETG) | Conjugation to an oligoglycine (e.g., GGG) nucleophile. | High site-specificity, mild reaction conditions. rsc.org |

| Asparaginyl Ligase | Short tripeptide motifs (e.g., N-terminal Gly-Leu) | Conjugation to a substrate mimetic. nih.gov | High catalytic efficiency, short recognition sequence. nih.gov |

Conjugation to Nucleic Acids and Oligonucleotides

The labeling of nucleic acids and oligonucleotides with fluorescent dyes like Sulfo-Cy5 is fundamental for a wide range of applications, including DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). biosyn.comgenelink.com The strategy for conjugation depends on whether the dye is incorporated during or after the synthesis of the oligonucleotide.

A prevalent method for incorporating dyes during synthesis is through the use of a phosphoramidite derivative of the dye. nih.govacs.orgthermofisher.com In this approach, a derivative of Sulfo-Cy5 is synthesized with a phosphoramidite functional group. This Cy5 phosphoramidite can then be used as a building block in an automated DNA/RNA synthesizer. This allows for the site-specific incorporation of the dye at any desired position within the oligonucleotide sequence—at the 5' or 3' end, or internally. biosyn.comgenelink.com The phosphoramidite method is highly efficient and provides precise control over the location and number of dye molecules per oligonucleotide. oup.com

Post-synthetic labeling is an alternative strategy. This typically involves synthesizing an oligonucleotide with a reactive functional group, most commonly a primary amine, at a specific position. biosyn.comgenelink.com The carboxylic acid groups of this compound can then be activated to an NHS ester using EDC chemistry. vectorlabs.com This amine-reactive Sulfo-Cy5 NHS ester is then incubated with the amine-modified oligonucleotide, resulting in the formation of a stable amide bond. biosyn.com This method is versatile and allows for the labeling of oligonucleotides with dyes that may not be available as phosphoramidites.

Development of Multifunctional Bioconjugates and Hybrid Probes

The chemical versatility of this compound, with its two reactive handles, makes it an excellent candidate for the development of multifunctional bioconjugates and hybrid probes. These are complex molecules where the fluorescent dye is combined with other functional moieties to achieve more sophisticated biological sensing or imaging capabilities.

An example of this is the creation of hybrid imaging agents for pretargeting applications that combine a fluorescent dye with a radionuclide for dual-modality imaging (e.g., PET and optical imaging). nih.gov In such a construct, one carboxylic acid group of the Sulfo-Cy5 core could be conjugated to a targeting moiety, such as a peptide or a small molecule that binds to a specific receptor in the body. The other carboxylic acid group could be used to attach a chelating agent capable of sequestering a radioactive metal ion for PET imaging. This creates a single probe that can be visualized using two different imaging techniques, providing complementary information.

Another application is in the development of activatable probes. For instance, a Sulfo-Cy5 dye could be conjugated to a quencher molecule through a linker that is cleavable by a specific enzyme, such as a matrix metalloproteinase (MMP) which is often overexpressed in tumors. nih.gov In its intact state, the fluorescence of the Cy5 dye is quenched. However, upon cleavage of the linker by the target enzyme, the dye and quencher are separated, leading to a "turn-on" of the fluorescence signal. This allows for the specific detection of enzymatic activity in complex biological environments.

The development of such multifunctional probes requires careful consideration of the chemical strategies used for conjugation to ensure that the activity of each component is retained in the final bioconjugate. The presence of two carboxylic acid groups on this compound provides a platform for creating these advanced molecular tools.

| Probe Type | Functional Components | Principle of Operation |

| Dual-Modality Imaging Probe | Sulfo-Cy5, Targeting Ligand, Radionuclide Chelator | Allows for visualization by both optical imaging (fluorescence) and nuclear imaging (e.g., PET), often with enhanced targeting to specific tissues or cells. nih.gov |

| Activatable "Turn-On" Probe | Sulfo-Cy5, Quencher, Enzyme-Cleavable Linker | Fluorescence is initially quenched. In the presence of a specific enzyme, the linker is cleaved, separating the dye from the quencher and restoring fluorescence. nih.gov |

Applications in Advanced Biomedical Research

Cellular and Subcellular Imaging Methodologies

The application of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, once conjugated to a targeting moiety, spans numerous high-resolution imaging techniques designed to elucidate the complex workings of cells.

High-Contrast Fluorescence Microscopy for Structural Elucidation

The Sulfo-Cy5 fluorophore is widely utilized in fluorescence microscopy for labeling and visualizing specific cellular structures with high contrast. broadpharm.com The presence of sulfonate (sulfo) groups significantly enhances the dye's water solubility, which prevents aggregation and reduces non-specific binding within aqueous biological environments. This leads to clearer, more specific staining of target structures. The dye's bright fluorescence and high stability against photobleaching allow for prolonged observation and the acquisition of detailed, high-resolution images essential for elucidating the intricate architecture of cells and tissues. yusiyy.com

Live-Cell Imaging Techniques for Dynamic Processes

Observing dynamic processes in real-time is a cornerstone of modern cell biology. sigmaaldrich.comthermofisher.com While the negatively charged sulfonate groups of Sulfo-Cy5 generally render it impermeable to the membranes of living cells, this property is ideal for specifically labeling cell-surface proteins and tracking their movement and interactions without introducing artifacts from unwanted internalization. researchgate.net For studying intracellular dynamics, the dye can be introduced directly into cells via methods such as microinjection or patch-clamping, allowing researchers to track dynamic events within the cytoplasm or specific organelles over time. thermofisher.com

Super-Resolution Microscopy Applications (e.g., STED, SIM, PALM/dSTORM)

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization at the nanoscale. ibidi.com The Sulfo-Cy5 fluorophore is particularly well-suited for a specific type of single-molecule localization microscopy known as Stochastic Optical Reconstruction Microscopy (STORM), or dSTORM. lumiprobe.comresearchgate.net In the presence of specific buffers containing thiols, Sulfo-Cy5 can be induced to "blink" — stochastically switching between a fluorescent 'on' state and a dark 'off' state. lumiprobe.com This blinking allows for the precise localization of individual molecules over thousands of imaging frames, which are then reconstructed to generate a super-resolved image with a resolution that can be as high as 20 nanometers. nih.gov

Quantitative Image Analysis and Data Interpretation

Accurate quantification of fluorescence signals is critical for understanding protein expression levels, localization, and interactions. The exceptional photophysical properties of the Sulfo-Cy5 fluorophore are fundamental to its utility in quantitative imaging. Its high molar extinction coefficient results in strong light absorption, and its good quantum yield ensures efficient conversion of that absorbed light into a fluorescent signal, resulting in a very bright probe. Furthermore, its high photostability means the signal does not degrade quickly during image acquisition, which is crucial for reliable and reproducible measurements. yusiyy.comresearchgate.net These properties, detailed in the table below, allow for robust data interpretation in quantitative image-based cytometry and other analytical imaging applications. nih.gov

| Photophysical Property | Value | Reference |

|---|---|---|

| Maximum Excitation (λex) | ~646 - 651 nm | broadpharm.comaatbio.com |

| Maximum Emission (λem) | ~662 - 672 nm | broadpharm.com |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | broadpharm.com |

Flow Cytometry and Cell Sorting Research

Flow cytometry is a powerful technique for analyzing and sorting large, heterogeneous cell populations on a single-cell basis.

Multi-Parameter Flow Cytometry for Cell Population Analysis

In multi-parameter flow cytometry, multiple fluorescent dyes are used simultaneously to identify and quantify complex cell subsets. wiley.combdbiosciences.com The far-red emission of Sulfo-Cy5 is highly advantageous for this application. It minimizes spectral overlap with fluorophores that emit in the blue, green, and yellow regions of the spectrum (such as FITC and PE), reducing the need for extensive fluorescence compensation. nih.govnih.gov By conjugating this compound to specific antibodies, researchers can accurately detect cell surface markers and perform detailed analyses of immune cell populations and other complex biological samples. wiley.com

| Application Area | Methodology | Key Findings/Advantages of Sulfo-Cy5 |

|---|---|---|

| Cellular Imaging | High-Contrast Fluorescence Microscopy | Provides bright, stable signal with low background for clear structural detail. yusiyy.com |

| Live-Cell Imaging (Surface Labeling) | Cell-impermeability allows for specific tracking of cell-surface molecules. researchgate.net | |

| Super-Resolution Microscopy (dSTORM) | Exhibits photoswitching ("blinking") behavior essential for nanoscale imaging. lumiprobe.com | |

| Quantitative Image Analysis | High brightness and photostability enable accurate and reproducible signal measurement. | |

| Cell Analysis | Multi-Parameter Flow Cytometry | Far-red emission minimizes spectral overlap with other dyes, improving data quality in complex panels. nih.govnih.gov |

Applications in Immunophenotyping Research

The inherent properties of Sulfo-Cy5 derivatives, including "this compound," make them highly suitable for immunophenotyping, a critical technique used to identify and quantify specific cell populations based on their surface and intracellular protein markers. The core of this application lies in the covalent labeling of antibodies with fluorescent dyes.

The Sulfo-Cy5 fluorophore is a water-soluble analog of Cy5®, one of the most commonly used red fluorophores in biomedical research. aatbio.comlumiprobe.comantibodies.com Its high hydrophilicity, conferred by sulfonate groups, is a significant advantage as it allows for the labeling of antibodies and other proteins in aqueous solutions without the need for organic co-solvents, which can denature sensitive proteins. lumiprobe.comantibodies.comglenresearch.com This ensures that the labeled antibodies retain their structural integrity and binding specificity for their target antigens.

In immunophenotyping, antibodies conjugated with Sulfo-Cy5 can be used in various platforms, most notably flow cytometry and fluorescence microscopy. The dye's intense brightness and high extinction coefficient contribute to a strong fluorescence signal, enabling the detection of even low-abundance cellular markers. nih.gov Furthermore, its emission in the far-red/near-infrared spectrum helps to minimize interference from autofluorescence, a common issue with biological samples, thereby improving the signal-to-noise ratio for more accurate cell identification and analysis. The relatively pH-independent fluorescence of the dye is another key benefit, ensuring stable performance across a range of biologically relevant pH levels (pH 3-10). aatbio.comglenresearch.com

Preclinical In Vivo Imaging Modalities

The spectral characteristics of Sulfo-Cy5 dyes are particularly advantageous for preclinical imaging in animal models, offering deep tissue penetration and high sensitivity.

Sulfo-Cy5 and its derivatives are near-infrared (NIR) fluorescent dyes, a class of fluorophores ideal for in vivo imaging. nih.gov Light in the NIR window (roughly 650-900 nm) can penetrate biological tissues more deeply than visible light because of reduced absorption and scattering by endogenous molecules like hemoglobin and water. The emission maximum of Sulfo-Cy5 at approximately 662 nm falls within this advantageous spectral range. antibodies.combroadpharm.com

This property allows researchers to visualize fluorescently labeled cells, tissues, or targeted probes within a living animal model with greater clarity and depth. The use of NIR dyes like Sulfo-Cy5 minimizes tissue autofluorescence, which is a major source of background noise in in vivo imaging, leading to a significantly improved signal-to-noise ratio. This enhanced sensitivity is crucial for tracking biological processes, monitoring disease progression, and evaluating the distribution of therapeutic agents in real-time within a living organism. nih.gov

Fluorescent probes developed from Sulfo-Cy5 derivatives serve as powerful tools in image-guided research. By conjugating the dye to specific biomolecules, researchers can non-invasively track molecular and cellular events within animal models. This methodology is instrumental in a variety of preclinical studies, from oncology to immunology.

For instance, labeling cancer cells with a Sulfo-Cy5 conjugate allows for the real-time visualization of tumor growth, metastasis, and response to therapy. Similarly, tracking the migration and localization of immune cells labeled with this dye can provide critical insights into inflammatory processes and immune responses. The combination of radioactivity and optical imaging using Sulfo-Cy5 has also been explored, creating hybrid imaging agents that offer complementary information for preclinical applications. nih.gov The ability to visualize these dynamic biological processes in a living system provides a more comprehensive understanding than what can be achieved with static, ex vivo analyses.

The "this compound" compound, with its two carboxylic acid functional groups, is well-suited for the development of complex, targeted probes. broadpharm.com These reactive groups can be used to covalently link the dye to targeting moieties such as antibodies, peptides, or small molecules that recognize specific biomarkers in vivo.

A notable example is the development of a bimodal conjugate for targeted delivery to Prostate Specific Membrane Antigen (PSMA), a biomarker for prostate cancer. nih.gov In this research, a Sulfo-Cy5 derivative was attached to a polypeptide-based molecular platform designed to target PSMA-expressing cells. nih.gov Such targeted probes offer high specificity, concentrating the fluorescent signal at the site of interest (e.g., a tumor) while minimizing background signal from non-target tissues. This approach not only enhances imaging contrast but is also fundamental to the development of "theranostics," agents that combine therapeutic and diagnostic capabilities. The high detection sensitivity and brightness of Sulfo-Cy5 are critical for the efficacy of these targeted probes in diagnosing and monitoring disease states in vivo. nih.gov

| Property | Value | Reference |

|---|---|---|

| Maximum Excitation (λex) | ~646 nm | antibodies.combroadpharm.com |

| Maximum Emission (λem) | ~662 nm | antibodies.combroadpharm.com |

| Extinction Coefficient | ~271,000 M-1cm-1 | antibodies.combroadpharm.com |

| Fluorescence Quantum Yield | ~0.2-0.28 | antibodies.combroadpharm.com |

| Recommended pH Range | 3-10 | aatbio.com |

Molecular Sensing and Bioanalytical Assay Development

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to detect molecular interactions and conformational changes in biomolecules. mdpi.com It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. mdpi.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor molecules, making it a "molecular ruler" for measuring nanoscale distances.

Cyanine (B1664457) dyes like Cy5 are frequently employed in FRET-based systems, typically serving as the acceptor fluorophore in a pair with a donor that has a shorter wavelength emission, such as Cyanine3 (Cy3) or a fluorescent protein. The broad absorption spectrum of Cy5 overlaps well with the emission spectra of many common donor fluorophores, a prerequisite for efficient FRET.

Derivatives like "this compound" can be incorporated into FRET-based biosensors. For example, a peptide or nucleic acid sequence can be labeled at one end with a donor and at the other with the Sulfo-Cy5 acceptor. A change in the conformation of this molecule, perhaps induced by the binding of a target analyte or the activity of an enzyme, would alter the distance between the donor and acceptor. researchgate.net This change in distance results in a measurable change in the FRET efficiency, which can be detected as a change in the fluorescence intensity of the donor or acceptor. mdpi.com This principle is applied in developing highly sensitive assays for detecting protease activity, nucleic acid hybridization, and protein-protein interactions. researchgate.net

| Donor Fluorophore | Typical Application |

|---|---|

| Cyanine3 (Cy3) | Nucleic acid hybridization, protein folding studies |

| Fluorescein (FAM) | Oligonucleotide probes, real-time PCR |

| Green Fluorescent Protein (GFP) variants | In vivo protein interaction studies |

| Quantum Dots (QDs) | Multiplexed biosensing, cellular imaging |

Development of Activatable Probes for Specific Biomarker Detection

Activatable probes, also known as "smart" probes, are designed to exhibit a change in their fluorescence properties upon interaction with a specific biomarker. This "off-to-on" or "on-to-off" switching mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of target molecules in complex biological environments. The Cy5 core of this compound is a popular choice for the fluorescent reporter in these probes due to its high extinction coefficient and quantum yield.

The bifunctional nature of this compound is particularly advantageous in the design of sophisticated activatable probes. One carboxylic acid group can be used to attach the probe to a targeting moiety, such as an antibody or a peptide, that directs the probe to a specific cell type or tissue. The other carboxylic acid group can be linked to a quencher molecule. In the "off" state, the quencher is held in close proximity to the Cy5 fluorophore, suppressing its fluorescence. When the probe encounters its target biomarker, a conformational change or enzymatic cleavage can separate the fluorophore from the quencher, leading to a detectable fluorescent signal.

Table 1: Hypothetical Design of an Activatable Probe Using this compound for Matrix Metalloproteinase (MMP) Activity

| Component | Function | Attachment Point |

| Targeting Moiety (e.g., RGD peptide) | Binds to integrins on cancer cells | Carboxylic Acid 1 |

| Quencher (e.g., Black Hole Quencher-2) | Suppresses Cy5 fluorescence | Carboxylic Acid 2 |

| MMP-sensitive peptide linker | Cleaved by MMP enzymes | Connects quencher to the main probe structure |

| This compound | Fluorescent Reporter | Core of the probe |

Immunoassay Research and Development

In the field of immunoassay research, fluorescently labeled antibodies and antigens are fundamental tools for the detection and quantification of a wide array of analytes. The high fluorescence intensity and photostability of Cy5 make it a reliable reporter in various immunoassay formats, including fluorescence-linked immunosorbent assays (FLISA) and western blotting.

The presence of two carboxylic acid groups in this compound allows for novel immunoassay designs. For instance, it can be used to create antibody-enzyme conjugates where both the antibody and the enzyme are attached to the same dye molecule. This can enhance the sensitivity and efficiency of enzyme-linked immunosorbent assays (ELISAs) by ensuring a 1:1:1 stoichiometry between the antibody, enzyme, and fluorophore.

Biosensors for Enzyme Activity and Ligand-Receptor Interactions

The development of biosensors for studying enzyme activity and ligand-receptor interactions often relies on fluorescence resonance energy transfer (FRET). FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two are in close proximity, the excitation of the donor leads to the emission of the acceptor.

This compound can serve as the acceptor fluorophore in FRET-based biosensors. Its bifunctionality allows for the precise positioning of both the donor fluorophore and a recognition element (e.g., a substrate for an enzyme or a ligand for a receptor) on the same molecule. For example, in a biosensor for protease activity, a peptide substrate containing a cleavage site for the protease can be labeled with a donor fluorophore on one end and this compound on the other. In the intact state, FRET occurs. Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to a decrease in FRET, which can be measured to quantify enzyme activity.

Nucleic Acid and Gene Expression Research

The investigation of nucleic acids and gene expression is another area where fluorescent probes play a critical role. This compound, with its ability to be incorporated into oligonucleotides, is a valuable tool for these studies.

Oligonucleotide Probes for Hybridization Assays

Fluorescently labeled oligonucleotide probes are widely used in hybridization assays such as fluorescence in situ hybridization (FISH) and microarrays to detect and quantify specific DNA or RNA sequences. The Cy5 fluorophore is well-suited for these applications due to its emission wavelength, which is in a region of the spectrum with low cellular autofluorescence.

The dual carboxylic acid functionality of this compound can be exploited to create probes with unique properties. For example, one carboxylic acid can be used to attach the dye to the oligonucleotide, while the other can be conjugated to a molecule that enhances hybridization kinetics or cellular uptake.

Table 2: Comparison of Cy5-labeled Oligonucleotide Probes in Hybridization Assays

| Probe Type | Labeling Strategy | Potential Advantage |

| Single-labeled probe | Mono-functional Cy5 attached to the 5' or 3' end | Standard method for sequence detection |

| Dual-labeled probe | This compound with one attachment to the oligonucleotide and the other to a hybridization enhancer | Improved signal intensity and hybridization speed |

Real-Time PCR and Gene Expression Monitoring Research

Real-time polymerase chain reaction (PCR) is a powerful technique for the quantification of nucleic acids and is a cornerstone of gene expression analysis. Dual-labeled probes, such as TaqMan® probes, are commonly used in real-time PCR. These probes consist of an oligonucleotide with a reporter fluorophore at the 5' end and a quencher at the 3' end. During the PCR process, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified DNA.

While typically synthesized with a single fluorophore and a single quencher, the concept of dual-labeling is central to this technique. A bifunctional dye like this compound could potentially be used to create novel probe architectures. For instance, it could be used to attach both a reporter and another functional molecule to the probe, although this is not a standard application. The primary role of Cy5 in this context is as a reliable reporter dye.

Table 3: Components of a Standard Dual-Labeled Hydrolysis Probe for Real-Time PCR

| Component | Position | Function |

| Reporter Fluorophore (e.g., Cy5) | 5' end | Emits fluorescence upon cleavage |

| Quencher (e.g., BHQ-2) | 3' end | Suppresses reporter fluorescence when in proximity |

| Oligonucleotide Probe | - | Binds to the target DNA sequence |

Challenges, Limitations, and Future Research Directions

Photobleaching Mitigation Strategies in Advanced Imaging

A primary limitation of any fluorophore is photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. Sulfo-Cyanine5 is known for its high photostability, a desirable characteristic for imaging experiments. lumiprobe.com However, in advanced, high-intensity imaging techniques like single-molecule microscopy, even highly stable dyes can photobleach, compromising data quality.

Several strategies are being explored to mitigate this effect. The selection of dyes is often based on photophysical characteristics, including photostability and resistance to blinking. stfc.ac.uk The chemical environment of the dye also plays a crucial role. For instance, the presence of thiols in the imaging medium can cause Sulfo-Cyanine5 to "blink" under intense laser irradiation, an effect that is harnessed in techniques like STORM super-resolution microscopy. lumiprobe.com The development of antioxidant-based imaging buffers and oxygen-scavenging systems is a common approach to reduce the rate of photobleaching for many dyes. Furthermore, research into the synthesis of cyanine (B1664457) dyes with an increased number of sulfoalkyl groups has shown a direct correlation with improved photostability of dye-antibody conjugates. researchgate.net

Future work will likely focus on both the development of intrinsically more photostable dye structures and the optimization of imaging conditions and buffer compositions to prolong the fluorescent lifetime of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 and its derivatives.

Non-Specific Binding Considerations in Complex Biological Systems

In complex biological environments such as cell cultures or in vivo models, non-specific binding of fluorescent probes to unintended targets can create significant background noise, obscuring the true signal and leading to misinterpretation of data. stfc.ac.uk This is a critical consideration for Sulfo-Cy5 dyes.

Research has demonstrated that the hydrophobicity of a dye is a primary determinant of its tendency to bind non-specifically to substrates and cellular components like the lipid membranes. stfc.ac.uknih.gov While the sulfonate groups of Sulfo-Cy5 enhance its water solubility and are intended to reduce such interactions, non-specific binding can still occur. stfc.ac.ukaxispharm.com Studies comparing various fluorescent dyes have shown a strong correlation between a dye's hydrophobicity (measured as logD) and its non-specific adhesion, which can result in immobile fluorescent artifacts that skew mobility analysis in single-molecule tracking experiments. stfc.ac.uk

Strategies to minimize non-specific binding include the careful selection of dyes with optimal hydrophilicity and the use of blocking agents in experimental protocols. researchgate.net The development of derivatives with modified charge and hydrophobicity profiles is a key area of future research to improve signal-to-noise ratios in sensitive applications.

| Factor Influencing Non-Specific Binding | Mitigation Approach | Research Finding |

| Dye Hydrophobicity | Select more hydrophilic dyes; chemical modification | Strong correlation found between logD and non-specific binding to substrates. stfc.ac.uk |

| Electrostatic Interactions | Modify net charge of the dye; adjust buffer ionic strength | Can contribute to interactions with charged biological structures like lipid membranes. nih.gov |

| Substrate Adhesion | Use of blocking agents (e.g., BSA); surface passivation | Non-specific binding to glass substrates can create immobile fluorescent artifacts. stfc.ac.uk |

Development of Next-Generation Sulfo-Cy5 Derivatives with Enhanced Research Utility

To address the existing limitations and expand the experimental capabilities of Sulfo-Cy5, significant effort is being directed towards the synthesis of next-generation derivatives. These new compounds aim to offer improved brightness, photostability, solubility, and novel functionalities.

One major area of development is the creation of bifunctional dyes, such as Sulfo-Cyanine5 bis-NHS ester, which possesses two reactive groups. lumiprobe.com This allows for the cross-conjugation of amine-containing molecules, enabling more advanced labeling strategies. Another approach involves attaching Sulfo-Cy5 to molecules that facilitate "click chemistry," a highly efficient and specific conjugation method. Sulfo-Cy5 Azide (B81097) is an example of such a derivative, designed for labeling sensitive biomolecules in aqueous environments. broadpharm.com

Furthermore, researchers are tuning the core structure of the Cy5 dye to alter its properties. By adding different substituents at the 5,5' positions of the indolenine rings, scientists can modulate the dye's hydrophobicity and electronic character, which in turn affects its spectroscopic properties and excitonic coupling in complex structures. researchgate.net The incorporation of Poly(ethylene glycol) (PEG) linkers is another strategy to improve water solubility and reduce non-specific interactions. researchgate.net These efforts are leading to a toolkit of specialized Sulfo-Cy5 derivatives tailored for specific advanced applications. researchgate.netbroadpharm.com

| Derivative Type | Functionality | Enhanced Utility |

| Sulfo-Cyanine5 bis-NHS ester | Bifunctional amine-reactive | Cross-linking applications. lumiprobe.com |

| Sulfo-Cy5 Azide | Click chemistry handle | Specific and efficient labeling of sensitive molecules. broadpharm.com |

| 5,5'-Substituted Cy5 | Tunable hydrophobicity/electronics | Optimized spectroscopic properties for DNA-based nanostructures. researchgate.net |

| PEGylated Sulfo-Cy5 | Increased hydrophilicity | Improved water solubility and biocompatibility. researchgate.net |

Integration with Multi-Modal Imaging Platforms for Comprehensive Research

Modern biological research increasingly relies on integrating multiple imaging techniques to gain a more complete understanding of complex systems. Sulfo-Cy5 and its derivatives are being incorporated into multi-modal imaging probes that allow for the simultaneous or sequential analysis of a sample using different technologies. oxinst.com

A key example is the development of dual-modality probes combining the near-infrared fluorescence of Sulfo-Cy5 with contrast agents for magnetic resonance imaging (MRI) or positron emission tomography (PET). nih.gov For instance, a tri-sulfonated analogue of Cy5.5 has been successfully conjugated to a peptide backbone alongside a Gd-DOTA chelate, creating a targeted agent for simultaneous MRI and optical molecular imaging (OMI). nih.gov This approach ensures that the signals from both modalities are co-localized, providing complementary anatomical (from MRI) and cellular/molecular (from fluorescence) information. nih.gov

The integration of Sulfo-Cy5 into such platforms leverages its excellent spectral properties, which fall within the near-infrared (NIR) window, allowing for deeper tissue penetration. researchgate.net The challenge lies in the chemical synthesis of these complex multi-component probes and ensuring that the properties of each imaging agent are not compromised upon conjugation. nih.gov The continued development of these integrated platforms will be crucial for advancing preclinical and potentially clinical diagnostics. youtube.com

Emerging Applications in Novel Research Paradigms

Beyond conventional fluorescence microscopy, this compound and its derivatives are enabling cutting-edge research in several emerging fields.

Super-Resolution Microscopy: Sulfo-Cyanine5 is a favored dye for Stochastic Optical Reconstruction Microscopy (STORM), a super-resolution technique that allows for imaging beyond the diffraction limit of light. lumiprobe.com The dye's blinking properties under specific conditions are exploited to temporally separate the fluorescence of individual molecules, allowing their positions to be localized with high precision. lumiprobe.com

Biosensors and FRET: The spectral properties of Sulfo-Cy5 make it an excellent acceptor in Förster Resonance Energy Transfer (FRET) pairs. researchgate.net This enables the creation of sensitive biosensors to study molecular interactions and enzymatic activities in real-time. researchgate.net

DNA Nanotechnology: A particularly novel application is the use of precisely positioned Cy5 derivatives within designer DNA structures. researchgate.net Researchers are exploring how tuning the hydrophilicity and electronic properties of these dyes can control their aggregation and excitonic coupling. This research opens doors to the potential development of future technologies like light-harvesting devices and room-temperature quantum computers. researchgate.net

In Vivo Imaging: The emission of Sulfo-Cy5 in the NIR region is advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence and allows for greater penetration depth. researchgate.net Novel mitochondrial-targeting Cy5 derivatives that can cross the blood-brain barrier are being developed, overcoming major limitations of existing probes and enabling non-invasive imaging of mitochondrial dynamics in living subjects. researchgate.net

These emerging applications highlight the versatility of the Sulfo-Cy5 scaffold and underscore its continuing importance as a tool for scientific discovery.

Q & A

Q. What are the optimal conjugation strategies for Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 with biomolecules containing primary amines?

The compound’s two carboxylic acid groups enable covalent conjugation via carbodiimide crosslinkers (e.g., EDC/NHS chemistry). To optimize:

Q. How do the spectral properties of this compound compare to other Cy5 derivatives in live-cell imaging?

this compound exhibits:

- λabs : ~649 nm, λem : ~670 nm (similar to Sulfo-Cy5-SH) .

- Enhanced water solubility due to sulfonic acid groups, reducing aggregation in aqueous media compared to non-sulfonated Cy5 analogs .

- Lower cellular toxicity than Cy5 DIME, which requires organic solvents for solubilization .

Q. What experimental controls are essential when using this compound for tracking intracellular protein dynamics?

- Negative control : Unlabeled cells to assess autofluorescence.

- Competition assay : Pre-incubate with excess unconjugated dye to confirm binding specificity .

- Photobleaching control : Measure fluorescence decay under continuous illumination to adjust imaging intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity when using this compound across different buffer systems?

Fluorescence quenching may occur in high-ionic-strength or low-pH buffers. To mitigate:

- Test buffers with varying pH (6.5–8.5) and ionic strength (50–200 mM NaCl) .

- Use fluorescence correlation spectroscopy (FCS) to quantify environmental effects on dye brightness .

- Compare results with structurally similar dyes (e.g., Sulfo-Cy5-NHS ester) to isolate compound-specific artifacts .

Q. What methodologies validate the specificity of this compound conjugation to lysine residues in complex protein mixtures?

- Perform tryptic digest followed by LC-MS/MS to identify dye-modified peptides .

- Use SDS-PAGE with in-gel fluorescence scanning to confirm covalent labeling .

- Compare labeling efficiency in lysine-depleted vs. wild-type protein samples .

Q. How does the dual-carboxylic acid structure of this compound influence its biodistribution in vivo compared to mono-functional Cy5 derivatives?

- The dual-acid groups enable dual-targeting strategies (e.g., simultaneous conjugation to two biomolecules), but may increase renal clearance rates due to higher polarity .

- Conduct SPECT/CT imaging with radiolabeled analogs to quantify tissue-specific accumulation .

- Compare pharmacokinetic profiles with mono-acid derivatives (e.g., Sulfo-Cy5-COOH) in murine models .

Q. What analytical techniques differentiate this compound from its degradation products during long-term storage?

- HPLC-UV/Vis : Monitor retention time shifts indicative of hydrolyzed carboxylic acid groups .

- MALDI-TOF MS : Detect molecular weight changes (>98% purity threshold) .

- Fluorescence lifetime imaging (FLIM) : Degradation products may exhibit shorter lifetimes due to altered electronic states .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the CAS number and molecular formula of this compound?

Discrepancies exist in literature (e.g., CAS 2353410-10-1 vs. vendor-specific IDs ). To verify:

- Cross-reference NMR (¹H, ¹³C) and high-resolution MS data with published spectra .

- Use elemental analysis to confirm molecular formula (e.g., C37H47BrN2O10S2 vs. C37H45KN2O10S2) .

Q. What experimental evidence supports the claim that this compound exhibits superior photostability to Alexa Fluor 555 in super-resolution microscopy?

- Perform STORM/PALM imaging under identical laser power and exposure settings .

- Quantify localization precision and signal-to-noise ratio (SNR) over 10,000 frames .

- Validate with independent studies comparing Cy5 and Alexa Fluor dye photobleaching rates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.